REACTION_CXSMILES
|
[OH:1][C:2]1[C:3]([C:8]([NH2:10])=O)=[N:4][CH:5]=[CH:6][CH:7]=1.COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=[S:20])=CC=1>O1CCOCC1>[OH:1][C:2]1[C:3]([C:8]([NH2:10])=[S:20])=[N:4][CH:5]=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
OC=1C(=NC=CC1)C(=O)N
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react under Argon atmosphere at 95° C. for 4 hours
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
Then, insoluble solids in the reaction mixture was filtered off with suction
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in methylene chloride
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column chromatography (ethyl acetate:n-hexane=1:1)
|
Type
|
CONCENTRATION
|
Details
|
The second yellow fraction was concentrated
|
Type
|
CUSTOM
|
Details
|
the residual solids were recrystallized from CHCl3 -n-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(=NC=CC1)C(=S)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 546 mg | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 71.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |